2-methoxy-6-methylnicotinonitrile

CAS No.: 72918-03-7

Cat. No.: VC2438557

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72918-03-7 |

|---|---|

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 2-methoxy-6-methylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C8H8N2O/c1-6-3-4-7(5-9)8(10-6)11-2/h3-4H,1-2H3 |

| Standard InChI Key | IDUHMLQSIWHQKZ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1)C#N)OC |

| Canonical SMILES | CC1=NC(=C(C=C1)C#N)OC |

Introduction

Physical and Chemical Properties

Basic Information

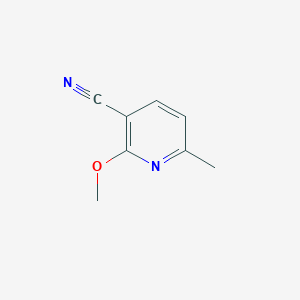

2-Methoxy-6-methylnicotinonitrile has the molecular formula C₈H₈N₂O with a molecular weight of 148.162 g/mol . The compound contains a pyridine ring with three functional groups: a nitrile (CN) group at position 3, a methoxy (OCH₃) group at position 2, and a methyl (CH₃) group at position 6 . Table 1 summarizes the basic identification information for 2-methoxy-6-methylnicotinonitrile.

| Property | Value |

|---|---|

| IUPAC Name | 2-methoxy-6-methylpyridine-3-carbonitrile |

| CAS Number | 72918-03-7 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.162 g/mol |

| Exact Mass | 148.063660 |

| InChI | InChI=1S/C8H8N2O/c1-6-3-4-7(5-9)8(10-6)11-2/h3-4H,1-2H3 |

| InChIKey | IDUHMLQSIWHQKZ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1)C#N)OC |

Table 1: Basic identification information for 2-methoxy-6-methylnicotinonitrile

Structural Properties

X-ray structural analysis has revealed that 2-methoxy-6-methylnicotinonitrile commonly exists as a dimer in solid state, where two molecules are bonded together through covalent interactions . This dimerization property has implications for the compound's behavior in crystallographic studies and its application in structural analysis experiments.

Physical Properties

2-Methoxy-6-methylnicotinonitrile is a solid compound with a density of approximately 1.1±0.1 g/cm³ . It has a relatively high boiling point of 264.9±35.0 °C at 760 mmHg and a flash point of 114.0±25.9 °C . The compound's high boiling point is consistent with its structural features, including hydrogen bonding capabilities and potential for molecular interactions through its nitrile and methoxy groups. Table 2 presents the key physical properties of 2-methoxy-6-methylnicotinonitrile.

| Property | Value |

|---|---|

| Physical Form | Solid |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 264.9±35.0 °C at 760 mmHg |

| Flash Point | 114.0±25.9 °C |

| LogP | 1.86 |

| PSA | 45.91000 |

| Vapour Pressure | 0.0±0.5 mmHg at 25°C |

| Index of Refraction | 1.522 |

Table 2: Physical properties of 2-methoxy-6-methylnicotinonitrile

The compound has a predicted collision cross section (CCS) of 129.9 Ų for the [M+H]+ adduct, which is relevant for mass spectrometry analysis and identification . This information can be valuable for analytical chemists working with this compound. Additional physical characteristics such as a LogP value of 1.86 indicate moderate lipophilicity, which has implications for the compound's behavior in biological systems and its potential pharmaceutical applications .

Synthesis and Chemical Reactions

Chemical Reactivity

2-Methoxy-6-methylnicotinonitrile demonstrates several interesting chemical behaviors that make it valuable in organic synthesis. The compound has been reported to undergo photocycloaddition and photoaddition reactions, particularly in its dimeric form . These photochemical properties are significant for synthetic organic chemistry applications and structural analysis.

Research indicates that 2-methoxy-6-methylnicotinonitrile may react with pyridine and benzene to form adducts . The nitrile group at position 3 can participate in various transformations, including hydrolysis to form the corresponding carboxylic acid (2-methoxy-6-methylnicotinic acid, CAS: 72918-10-6) . The methoxy group at position 2 can potentially undergo nucleophilic aromatic substitution reactions under appropriate conditions.

The compound's reactivity pattern suggests its potential utility as a building block for more complex molecules, particularly in the synthesis of pharmaceutically relevant compounds. For example, similar nicotinonitrile derivatives have been used in the synthesis of azaindenoisoquinolines, which have been studied as topoisomerase I inhibitors with potential anticancer properties .

Applications and Research Findings

Structural Analysis Applications

One of the primary applications of 2-methoxy-6-methylnicotinonitrile is in X-ray structural analysis . The compound's tendency to form dimers and its well-defined crystalline structure make it valuable for crystallographic studies. These properties allow researchers to use it as a model compound for investigating molecular interactions and crystal packing arrangements.

The compound's predictable structure and the presence of multiple functional groups (nitrile, methoxy, and methyl) provide distinctive patterns in spectroscopic analyses, making it useful for calibration and reference purposes in analytical chemistry. Its predicted collision cross section values for various adducts (as shown in Table 3) provide valuable information for mass spectrometry applications .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 149.07094 | 129.9 |

| [M+Na]+ | 171.05288 | 143.1 |

| [M+NH4]+ | 166.09748 | 134.9 |

| [M+K]+ | 187.02682 | 133.8 |

| [M-H]- | 147.05638 | 124.5 |

| [M+Na-2H]- | 169.03833 | 134.7 |

| [M]+ | 148.06311 | 129.4 |

| [M]- | 148.06421 | 129.4 |

Table 3: Predicted collision cross section values for 2-methoxy-6-methylnicotinonitrile adducts

Recent Research Developments

Recent research findings related to 2-methoxy-6-methylnicotinonitrile and its structural analogs have focused primarily on their use as building blocks in organic synthesis. The compound's nitrile group provides a versatile handle for further transformations, such as conversion to amines, amides, or carboxylic acids, which expands its utility in the synthesis of complex molecules.

A notable area of research involves the incorporation of nicotinonitrile scaffolds into compounds with potential biological activities. For example, derivatives of 4-chloro-2-methoxy-6-methylnicotinonitrile have been explored as building blocks for developing pharmaceuticals and agrochemicals. The presence of the chloro substituent in this analog provides an additional site for structural diversification through nucleophilic aromatic substitution reactions.

Research on azaindenoisoquinolines as topoisomerase I inhibitors has utilized related nicotinonitrile derivatives as key intermediates . These studies highlight the importance of substituted nicotinonitriles in the development of potential anticancer agents, suggesting possible directions for future research involving 2-methoxy-6-methylnicotinonitrile.

Related Compounds

Hydroxy Derivatives

2-Hydroxy-6-methylnicotinonitrile (CAS: 4241-27-4) is a closely related compound that differs from 2-methoxy-6-methylnicotinonitrile only in the 2-position substituent (hydroxy vs. methoxy) . This compound has a molecular weight of 134.14 g/mol and is known to exist in crystalline form with a high melting point of 295°C . The hydroxyl group in this derivative can participate in hydrogen bonding, which affects its physical properties and reactivity compared to its methoxy counterpart.

Another related hydroxy derivative is 2-hydroxy-4-methoxy-6-methylnicotinonitrile (CAS: 1354528-16-7), which features both hydroxy and methoxy substituents . This compound has a molecular weight of 164.16 g/mol and is also known as 4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile, reflecting its tendency to exist in the 2-pyridone tautomeric form . The presence of both hydroxy and methoxy groups introduces additional complexity to its chemical behavior and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume